D-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-, methyl ester
Overview
Description
D-Valine, N-[(2’-cyano[1,1’-biphenyl]-4-yl)methyl]-, methyl ester: is a chemical compound with the molecular formula C20H23ClN2O2 and a molecular weight of 358.86 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Valine, N-[(2’-cyano[1,1’-biphenyl]-4-yl)methyl]-, methyl ester typically involves the reaction between L-Valine methyl ester hydrochloride and 4-Bromomethyl-2-cyanobiphenyl . The reaction is carried out under inert atmosphere conditions at room temperature. The product is then purified and isolated as a white solid with a melting point of 186°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk for use as an intermediate in the synthesis of other pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, room temperature.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of angiotensin II type 1 receptor antagonists, which are important in the treatment of hypertension .
Biology: In biological research, the compound is used to study the interactions of biphenyl derivatives with various biological targets .
Medicine: The compound’s derivatives are explored for their potential therapeutic effects, particularly in cardiovascular diseases .
Industry: In the industrial sector, the compound is used in the production of various pharmaceuticals and as a building block for more complex chemical entities .
Mechanism of Action
The mechanism of action of D-Valine, N-[(2’-cyano[1,1’-biphenyl]-4-yl)methyl]-, methyl ester involves its interaction with specific molecular targets, such as angiotensin II type 1 receptors. By binding to these receptors, the compound can modulate blood pressure and other physiological processes . The pathways involved include the inhibition of angiotensin II, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
- L-Valine, N-[(2’-cyano[1,1’-biphenyl]-4-yl)methyl]-, methyl ester
- N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-L-valine methyl ester hydrochloride
- N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-L-valine methyl ester
Uniqueness: D-Valine, N-[(2’-cyano[1,1’-biphenyl]-4-yl)methyl]-, methyl ester is unique due to its specific stereochemistry and its application as an intermediate in the synthesis of angiotensin II type 1 receptor antagonists . This stereochemistry is crucial for its biological activity and therapeutic potential .
Properties
IUPAC Name |
methyl (2R)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-methylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)19(20(23)24-3)22-13-15-8-10-16(11-9-15)18-7-5-4-6-17(18)12-21/h4-11,14,19,22H,13H2,1-3H3/t19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHINOUCNQKQEV-LJQANCHMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176619 | |
Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-D-valine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701176619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137863-97-9 | |
Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-D-valine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137863-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-D-valine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701176619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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